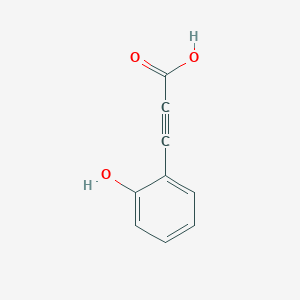
3-(2-hydroxyphenyl)prop-2-ynoic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-hydroxyphenyl)prop-2-ynoic acid is an organic compound with the molecular formula C₉H₆O₃ It is a derivative of propiolic acid, characterized by the presence of a hydroxyl group attached to the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
3-(2-hydroxyphenyl)prop-2-ynoic acid can be synthesized through several methods. One common approach involves the reaction of 2-hydroxybenzaldehyde with propiolic acid under basic conditions. The reaction typically proceeds via an aldol condensation followed by dehydration to yield the desired product .
Another method involves the decarboxylation of acetylenedicarboxylic acid in the presence of a suitable catalyst . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
Industrial production of this compound often involves the oxidation of propargyl alcohol at a lead electrode . This method is scalable and cost-effective, making it suitable for large-scale production.
化学反应分析
Types of Reactions
3-(2-hydroxyphenyl)prop-2-ynoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The hydroxyl group on the phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alkenes and alkanes.
Substitution: Halogenated or nitrated phenyl derivatives.
科学研究应用
3-(2-hydroxyphenyl)prop-2-ynoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers and other advanced materials
作用机制
The mechanism of action of 3-(2-hydroxyphenyl)prop-2-ynoic acid involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the alkyne group can participate in click chemistry reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
相似化合物的比较
Similar Compounds
- 3-(3-hydroxyphenyl)-2-propynoic acid
- 3-(2-methoxyphenyl)prop-2-ynoic acid
- 3-(2-nitrophenyl)prop-2-ynoic acid
Uniqueness
3-(2-hydroxyphenyl)prop-2-ynoic acid is unique due to the presence of the hydroxyl group at the ortho position on the phenyl ring. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs .
生物活性
3-(2-Hydroxyphenyl)prop-2-ynoic acid, also known as 2-hydroxycinnamic acid, is a phenolic compound that has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by a hydroxyl group at the ortho position of the phenyl ring, which contributes to its unique chemical reactivity and biological activity. Its molecular formula is C9H8O3, with a CAS number of 16635-92-0. The presence of both a phenolic and an alkyne functional group allows it to engage in various chemical reactions, making it a valuable compound in organic synthesis and medicinal chemistry .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that this compound could be effective against antibiotic-resistant pathogens .
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 30 |
| Escherichia coli | 50 |
Anticancer Activity
The compound has demonstrated promising anticancer properties in various studies. It has been found to induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). Mechanistically, it appears to modulate key signaling pathways involved in cell proliferation and apoptosis, including the downregulation of anti-apoptotic proteins .
Antioxidant Effects
This compound also exhibits antioxidant properties. It scavenges free radicals and reduces oxidative stress in cellular models, which is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
The biological activity of this compound can be attributed to its ability to form hydrogen bonds with biological macromolecules due to the presence of the hydroxyl group. This interaction can modulate enzyme activities and influence signaling pathways critical for cellular functions. Additionally, its alkyne group allows participation in click chemistry reactions, enhancing its utility in drug development .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of this compound against clinical isolates of Staphylococcus aureus. Results showed that the compound effectively inhibited bacterial growth at concentrations comparable to standard antibiotics .
- Cancer Cell Studies : In vitro studies on MCF-7 breast cancer cells revealed that treatment with this compound led to a significant decrease in cell viability and induced apoptosis through the activation of caspase pathways .
属性
CAS 编号 |
16635-92-0 |
|---|---|
分子式 |
C9H6O3 |
分子量 |
162.14 g/mol |
IUPAC 名称 |
3-(2-hydroxyphenyl)prop-2-ynoic acid |
InChI |
InChI=1S/C9H6O3/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-4,10H,(H,11,12) |
InChI 键 |
VYVSCBZOSRUQCZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C#CC(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















